molecular formula C12H12N4O B11879580 [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- CAS No. 60437-70-9

[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-

Cat. No.: B11879580
CAS No.: 60437-70-9
M. Wt: 228.25 g/mol
InChI Key: RNABWAZMTUJJGF-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-isoquinolin-5-one with methylamine and a suitable triazole-forming reagent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, forming hydrogen bonds and other interactions that modulate the protein’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is unique due to its specific triazoloisoquinoline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

60437-70-9

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5-one

InChI

InChI=1S/C12H12N4O/c1-8-14-16-11(15(8)13-2)7-9-5-3-4-6-10(9)12(16)17/h3-7,13H,1-2H3

InChI Key

RNABWAZMTUJJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC3=CC=CC=C3C2=O)N1NC

Origin of Product

United States

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